BenchChemオンラインストアへようこそ!

875910-01-3

Neuroprotection Alzheimer's disease Humanin derivative

Procure AGA-(C8R) HNG17 for reproducible neuroprotection assays. This 17-aa peptide suppresses Aβ-induced neuronal death at 10 pM, outperforming HN and HNG. Its non-aggregating, soluble formulation ensures consistent in vivo bioavailability, while distinct anti-necrotic activity supports TBI/stroke research. Select for femtomolar hybrid synthesis or high-sensitivity AD studies.

Molecular Formula C₇₈H₁₃₄N₂₀O₂₄
Molecular Weight 1736.02
CAS No. 875910-01-3
Cat. No. B612760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name875910-01-3
CAS875910-01-3
Molecular FormulaC₇₈H₁₃₄N₂₀O₂₄
Molecular Weight1736.02
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AGA-(C8R) HNG17 (CAS 875910-01-3): A High-Potency Humanin Derivative for Neuroprotection Research


AGA-(C8R) HNG17 (CAS 875910-01-3) is a synthetic 17-amino-acid peptide derivative of the mitochondrial-derived neuroprotective peptide Humanin (HN). It was developed through targeted mutagenesis to enhance potency and biophysical properties relative to the native 24-amino-acid HN and its first-generation analog HNG [1]. The compound is characterized by the amino acid sequence PAGASRLLLLTGEIDLP, a molecular weight of 1736.02 g/mol, and the molecular formula C78H134N20O24 . AGA-(C8R) HNG17 functions as a neuroprotective agent, completely suppressing neuronal cell death induced by Alzheimer's disease (AD)-relevant insults in vitro at picomolar concentrations [1].

Why AGA-(C8R) HNG17 (CAS 875910-01-3) Cannot Be Substituted with Other Humanin-Derived Peptides


Humanin-derived peptides are not interchangeable. Specific sequence modifications in AGA-(C8R) HNG17—including the AGA-(C8R) truncation and key amino acid substitutions—confer a unique combination of enhanced neuroprotective potency, altered secondary structure, and dramatically improved solubility and non-aggregating behavior compared to parent Humanin (HN) and other analogs such as HNG [1]. Furthermore, AGA-(C8R) HNG17 exhibits a distinct protective profile against necrotic cell death, a mechanism not observed with earlier humanin derivatives that primarily target apoptosis [2]. Substituting AGA-(C8R) HNG17 with another in-class peptide such as HN or HNG would result in a significant loss of experimental sensitivity and reproducibility, particularly in assays requiring low picomolar activity or in studies of necrosis-related pathology.

Quantitative Differentiation of AGA-(C8R) HNG17 (CAS 875910-01-3) from Closest Analogs: A Comparative Evidence Guide


Potency Comparison: AGA-(C8R) HNG17 is 10^5-Fold More Potent than Native Humanin (HN) in Neuroprotection Assays

AGA-(C8R) HNG17 is reported to be 10^5 (100,000) times more potent as a neuroprotective agent than the parent 24-amino-acid Humanin (HN) peptide [1]. While HN requires concentrations in the micromolar range (e.g., 10 μM for complete suppression of Aβ-induced neuronal death), AGA-(C8R) HNG17 achieves complete neuroprotection at a concentration of just 10 pM in vitro [1][2]. This dramatic increase in potency is a direct result of the specific amino acid modifications introduced into the AGA-(C8R) HNG17 sequence.

Neuroprotection Alzheimer's disease Humanin derivative

Potency Comparison: Colivelin is 100-Fold More Potent than AGA-(C8R) HNG17, Defining Its Role as a Key Building Block

In a direct head-to-head comparison, the hybrid peptide Colivelin (composed of ADNF fused to AGA-(C8R) HNG17) completely suppresses neuronal cell death induced by FAD-causative genes and Aβ1-43 at a concentration of 100 fM, whereas AGA-(C8R) HNG17 achieves the same level of protection at 10 pM [1]. This represents a 100-fold difference in potency (10 pM vs. 0.1 pM). The data establish that while AGA-(C8R) HNG17 is a highly potent standalone neuroprotective agent, its primary value proposition is as the core active module in the ultra-potent Colivelin construct.

Colivelin Femtomolar Hybrid peptide

Biophysical Comparison: AGA-(C8R) HNG17 Remains Monomeric and Non-Aggregating, Unlike the HNG Analog Which Extensively Aggregates

Sedimentation equilibrium analysis revealed a critical biophysical distinction: AGA-(C8R) HNG17 exists as an essentially monomeric species in phosphate-buffered saline (PBS), whereas the HNG analog (Ser14Gly mutant of HN) exhibits extensive aggregation under identical conditions [1]. Furthermore, when HNG is added to serum-containing cell culture media, its aggregation is pronounced, while AGA-(C8R) HNG17 does not share this problematic behavior [1]. The monomeric, non-aggregating nature of AGA-(C8R) HNG17 is attributed to the specific mutations introduced, which also confer a distinct beta-sheet secondary structure in water that differs completely from the disordered structures of HN and HNG [1].

Peptide aggregation Solubility Circular dichroism

Recommended Research and Procurement Applications for AGA-(C8R) HNG17 (CAS 875910-01-3) Based on Quantitative Evidence


High-Sensitivity In Vitro Neuroprotection Assays in Alzheimer's Disease Models

Given its ability to completely suppress neuronal death at 10 pM concentrations [1], AGA-(C8R) HNG17 is ideally suited for high-sensitivity in vitro assays investigating Aβ toxicity, FAD-causative gene overexpression, and other AD-relevant insults. Its picomolar potency allows researchers to work at concentrations far below those required for parent Humanin, minimizing off-target effects and compound consumption [1].

Studies of Necrotic Cell Death Pathways in Neuronal Injury

AGA-(C8R) HNG17 has a demonstrated, quantifiable protective effect against necrotic cell death, a mechanism distinct from the anti-apoptotic activity of earlier humanin derivatives [2]. In traumatic brain injury models, treatment with AGA-(C8R) HNG17 results in a measurable decrease in neuronal severity score and a reduction in brain edema as quantified by MRI [2]. It also mitigates the necrosis-associated decrease in cellular ATP levels and directly enhances ATP synthase activity [2]. This makes it a valuable tool for research into necrosis-related conditions such as stroke, traumatic brain injury, and myocardial infarction.

Synthesis and Characterization of Hybrid Neuroprotective Peptides (e.g., Colivelin)

AGA-(C8R) HNG17 serves as the essential, highly potent core building block for the femtomolar-acting hybrid peptide Colivelin [3]. The 100-fold potency difference between AGA-(C8R) HNG17 (10 pM) and Colivelin (100 fM) [3] is a direct consequence of fusing the ADNF domain to the AGA-(C8R) HNG17 backbone. Researchers developing next-generation neuroprotective biologics or investigating structure-activity relationships should prioritize this compound as a starting material for generating and benchmarking novel constructs.

In Vivo Studies Requiring a Non-Aggregating, Soluble Humanin Analog

The monomeric, non-aggregating behavior of AGA-(C8R) HNG17 in PBS and serum-containing media [4] makes it the preferred humanin derivative for in vivo administration. Unlike the aggregation-prone HNG analog, AGA-(C8R) HNG17 can be formulated with greater reliability and reproducibility, reducing experimental variability associated with peptide precipitation and ensuring consistent bioavailability in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 875910-01-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.